4-Dimethylamino-o-tolualdehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Dimethylamino-o-tolualdehyde involves several chemical processes. For instance, Karthick et al. (2019) described the synthesis of a molecular adduct 4-(dimethylamino)benzaldehyde 4-nitrophenol through crystal engineering, involving the reaction of 4-(dimethylamino)benzaldehyde and 4-nitrophenol (Karthick et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-o-tolualdehyde has been a subject of various studies. For example, Rocha et al. (2015) conducted a detailed investigation of its molecular structure using IR, Raman spectra, and DFT methods, offering insights into its geometric optimization and thermodynamic parameters (Rocha et al., 2015).
Chemical Reactions and Properties
The compound's participation in chemical reactions and its inherent chemical properties have been extensively studied. Singh et al. (2016), for instance, examined its role as a corrosion inhibitor, revealing its interaction with metal surfaces and related efficiency (Singh et al., 2016).
Physical Properties Analysis
The physical properties of 4-Dimethylamino-o-tolualdehyde, including its solubility, melting point, and thermal behavior, have been analyzed in studies like that of Jebin et al. (2016), which investigated the crystal growth and physical properties of a related single crystal (Jebin et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, have been a focus of various research efforts. Asghar et al. (2014), for example, explored the oxidation of derivatives of this compound, shedding light on its reactivity and thermodynamic stability (Asghar et al., 2014).
Scientific Research Applications
Synthesis of Iminium Salts : 4-(Dimethylamino)benzaldehyde is used in the alkylation at the N atom, leading to the creation of iminium salts. These salts undergo hydrolysis to yield hydrotetrafluoroborates, which are significant in various chemical reactions (Froschauer et al., 2013).
Applications in Opto-Electronics : A study synthesizing a molecular adduct of 4-(Dimethylamino)benzaldehyde with 4-nitrophenol highlights its potential in third-order nonlinear optical (TONLO) applications. This includes laser damage threshold studies, optical limiting behavior, and dielectric behavior investigations (Karthick et al., 2019).
Corrosion Inhibition : This compound has been investigated as a corrosion inhibitor for mild steel in acidic solutions. It acts as a mixed-type inhibitor and adheres to Langmuir's adsorption isotherm (Singh et al., 2016).
Crystal Growth and Physical Properties : The growth of 4-(Dimethylamino)benzaldehyde-2,4-dinitroaniline crystals by slow evaporation technique, and its physical properties such as optical and thermal behavior, as well as third-order nonlinear optical properties, are studied (Jebin et al., 2016).
Biocatalysis and Green Chemistry : Demonstrated a simple and environmentally friendly procedure for the reduction of 4-(Dimethylamino)benzaldehyde using carrot bits in water, introducing concepts of biocatalysis and green chemistry to students (Omori et al., 2012).
Spectroscopic Analysis and Molecular Structure : The vibrational dynamics and molecular structure of crystalline 4-(Dimethylamino)benzaldehyde have been investigated using techniques like Inelastic Neutron Scattering and periodic DFT calculations (Nolasco et al., 2022).
Antibacterial Activity of Schiff Base Compounds : Synthesized Schiff base compounds from 4-(Dimethylamino)benzaldehyde showed significant antibacterial activity against various human pathogens, including both gram-positive and gram-negative bacteria (Al-Rufaie, 2017).
Quantification of Proanthocyanidins in Cranberry Powders : Used in the validation of a colorimetric method for quantifying proanthocyanidins in cranberry powders, essential for establishing dosage guidelines for their uropathogenic bacterial anti-adhesion effect (Prior et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-6-10(11(2)3)5-4-9(8)7-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMCPUAUNHGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152616 | |
Record name | 4-Dimethylamino-o-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-o-tolualdehyde | |
CAS RN |
1199-59-3 | |
Record name | 4-(Dimethylamino)-2-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylamino-o-tolualdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1199-59-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Dimethylamino-o-tolualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dimethylamino-o-tolualdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.